molecular formula C13H22N2O4 B12099031 Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B12099031
M. Wt: 270.32 g/mol
InChI Key: SWVULFQUPHTWBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate: is a chemical compound with the molecular formula C13H22N2O4. It has an average mass of 270.325 Da and a monoisotopic mass of 270.157959 Da. The compound’s InChI code is: 1S/C13H22N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-7-15)10-14-6-9-17-13/h14H,4-10H2,1-3H3.

Preparation Methods

Synthetic Routes: Meyers et al. (2009) described an expandable synthetic route for the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, laying the foundation for further exploration of spiro compounds containing piperidine rings. This method highlights the versatility of the diazaspiro ring in unexplored chemical space.

Chemical Reactions Analysis

Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions. Detailed studies are needed to identify the exact products.

Scientific Research Applications

Chemistry: Norman (2007) discussed derivatives of 1-oxa-4,8-diazaspiro[5.5]undecane as potential CCR8 antagonists for treating chemokine-mediated diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. This highlights the compound’s potential in developing new therapies for inflammatory and respiratory system disorders.

Biology and Medicine: Further research is necessary to explore its applications in biology and medicine. The compound’s unique structure may offer novel therapeutic possibilities.

Industry: Yachigo et al. (1992) investigated the compound’s synergistic stabilizing effect when combined with thioesters in polymer materials. Its enhanced oxidative stability could contribute to durable polymer materials.

Mechanism of Action

The specific mechanism by which tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate exerts its effects remains an area of active research. Understanding its molecular targets and pathways involved requires further investigation.

Comparison with Similar Compounds

While no direct comparison data are available, exploring similar compounds with spiro ring systems could provide insights into its uniqueness.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-5-13(9-15)8-14-10(16)7-18-13/h4-9H2,1-3H3,(H,14,16)

InChI Key

SWVULFQUPHTWBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CO2

Origin of Product

United States

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